![molecular formula C16H12N2O B056910 2-Styrylquinazolin-4(3H)-one CAS No. 4765-58-6](/img/structure/B56910.png)
2-Styrylquinazolin-4(3H)-one
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Overview
Description
CL-104659 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-104659 typically involves a series of well-defined chemical reactions. One common method includes the use of bis-(trichloromethyl) carbonate and N,N-dimethylformamide as catalysts. This method is known for its efficiency and yields high-purity products under relatively mild conditions .
Industrial Production Methods
In industrial settings, the production of CL-104659 often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
CL-104659 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in the oxidation state of the compound.
Reduction: This reaction involves the gain of electrons and a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions of CL-104659 often involve common reagents such as sodium hydroxide, chlorine gas, and various organic solvents. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of CL-104659 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various chlorinated derivatives, while substitution reactions can yield a wide range of substituted compounds.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
2-Styrylquinazolin-4(3H)-one derivatives have been identified as potent antimitotic agents , inhibiting tubulin polymerization, which is crucial for cell division. These compounds interfere with the normal function of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- A study evaluated several derivatives against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 0.01 to 100 μM, demonstrating their potential as anticancer agents .
- Another investigation reported that a series of 2-styrylquinazolin-4(3H)-ones inhibited the growth of L1210 murine leukemia cells. Structure-activity relationship studies revealed that halide or small hydrophobic substituents at position 6 enhanced their activity .
Data Table: Anticancer Activity of Selected Derivatives
Antimicrobial Applications
Biological Evaluation
The presence of the 2-styryl moiety significantly enhances the antimicrobial properties of quinazolinone derivatives. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Studies
- A novel derivative was shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting cell wall biosynthesis by binding to DD-transpeptidases involved in cross-linking .
- Another series demonstrated substantial antibacterial activity, with specific derivatives showing effectiveness against multiple strains of bacteria .
Data Table: Antimicrobial Activity of Selected Derivatives
Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|---|
1a | MRSA | 8 | |
1b | E. coli | 16 | |
2 | Fungal Strain | 32 |
Anti-inflammatory Applications
Recent studies have also explored the anti-inflammatory potential of 2-styrylquinazolin-4(3H)-ones. Certain derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.
Case Studies
- A library of compounds was synthesized and evaluated for COX inhibition, with several derivatives demonstrating promising inhibitory profiles against both COX isoforms .
Data Table: COX Inhibition Activity
Mechanism of Action
The mechanism of action of CL-104659 involves its interaction with specific molecular targets and pathways. This compound can act as an electron donor or acceptor, depending on the reaction conditions. Its reactivity is influenced by the presence of specific functional groups and the overall molecular structure .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to CL-104659 include:
- Chlorine dioxide
- Chlorate
- Perchlorate
Uniqueness
What sets CL-104659 apart from these similar compounds is its unique combination of stability and reactivity. Unlike chlorine dioxide, which is highly reactive and unstable, CL-104659 offers a more controlled reactivity, making it suitable for a wider range of applications. Additionally, its ability to form stable complexes with various metals further enhances its versatility in scientific research .
Biological Activity
2-Styrylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
1. Overview of Biological Activities
The biological activities of this compound derivatives have been extensively studied, revealing their potential as:
- Anticancer agents : Inhibiting tubulin polymerization and showing cytotoxic effects against various cancer cell lines.
- Antimicrobial agents : Exhibiting antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria.
The anticancer properties of this compound are primarily attributed to their ability to inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazolinone scaffold can enhance potency.
2.2 Case Studies and Findings
- Cytotoxicity Testing : A series of 6-substituted 2-styrylquinazolin-4(3H)-ones were evaluated against several cancer cell lines, including MCF-7 (breast), UACC-62 (melanoma), and TK-10 (renal). The results showed that compounds such as 6-bromo-2-styrylquinazolin-4(3H)-ones exhibited IC50 values ranging from 14.96 μM to 22.48 μM against these cell lines, indicating significant cytotoxic activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
6-bromo-2-styrylquinazolin-4(3H)-one | MCF-7 (breast) | 19.70 |
6-bromo-2-styrylquinazolin-4(3H)-one | UACC-62 (melanoma) | 14.96 |
6-bromo-2-styrylquinazolin-4(3H)-one | TK-10 (renal) | 22.48 |
3.1 Spectrum of Activity
The antimicrobial efficacy of 2-styrylquinazolin-4(3H)-ones has been demonstrated against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and fungi such as Aspergillus niger.
3.2 Case Studies and Findings
In a study evaluating the antibacterial activity of different derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 70 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
6-bromo-2-styrylquinazolin-4(3H)-one | 70 | Staphylococcus aureus |
Other derivatives | Varies | E. coli, Bacillus subtilis |
4. Additional Biological Activities
Beyond anticancer and antimicrobial effects, research has indicated potential for anticonvulsant , anti-inflammatory , and antioxidant activities associated with the quinazolinone scaffold . For example, derivatives have shown promise in reducing seizure activity in animal models.
5. Conclusion
The compound this compound exhibits a wide range of biological activities that make it a valuable candidate for further pharmaceutical development. Its effectiveness as both an anticancer and antimicrobial agent highlights its potential utility in treating various diseases. Continued research into its structure-activity relationships will be crucial for optimizing its therapeutic applications.
Properties
CAS No. |
4765-58-6 |
---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |
InChI Key |
JDEJRLXMWUYMSS-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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